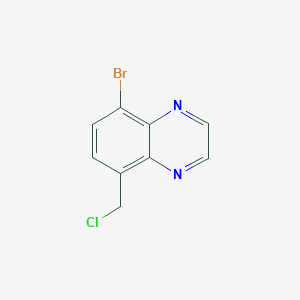

5-Bromo-8-(chloromethyl)quinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrClN2 |

|---|---|

Molecular Weight |

257.51 g/mol |

IUPAC Name |

5-bromo-8-(chloromethyl)quinoxaline |

InChI |

InChI=1S/C9H6BrClN2/c10-7-2-1-6(5-11)8-9(7)13-4-3-12-8/h1-4H,5H2 |

InChI Key |

AIIITXFFOTVAJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1CCl)N=CC=N2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 8 Chloromethyl Quinoxaline

Precursor Synthesis and Halogenation Strategies

The construction of 5-Bromo-8-(chloromethyl)quinoxaline hinges on the strategic introduction of both a bromine atom and a chloromethyl group onto the quinoxaline (B1680401) core. This necessitates a careful selection of precursors and halogenation techniques.

Bromination Protocols for Quinoxaline Core Derivatization

The bromination of the quinoxaline ring is a critical step, and various methods have been explored to achieve regioselectivity. The position of bromination is highly dependent on the reaction conditions and the nature of the substituents already present on the quinoxaline core. researchgate.netatauni.edu.tr Strong acids like sulfuric acid and triflic acid can be employed to facilitate the bromination of heteroaromatics such as quinoxaline. researchgate.net

For instance, the use of N-bromosuccinimide (NBS) is a common strategy for brominating quinoxaline and its derivatives. researchgate.net The choice of solvent plays a crucial role in the outcome, potentially yielding mono- or di-brominated products. researchgate.net Research has demonstrated that specific reaction conditions can promote the formation of the 8-bromo substituted quinoxaline. researchgate.net Another effective reagent for regioselective bromination is tetrabutylammonium (B224687) tribromide (TBATB), which offers a mild and efficient method for introducing bromine at specific positions on the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold. nih.gov

Site-Selective Chloromethylation Approaches

The introduction of a chloromethyl group at the 8-position of the quinoxaline ring requires precise control. While direct chloromethylation of the quinoxaline core is challenging, a common approach involves the functionalization of a pre-existing methyl group. For example, 5-(bromomethyl)quinoxaline (B173756) can be synthesized from a 5-methylquinoxaline (B1213170) precursor using brominating agents like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile (B52724) under inert conditions. This suggests a parallel strategy could be envisioned for the chloromethylation of an 8-methylquinoxaline precursor.

Convergent and Divergent Synthetic Pathways

The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

Multi-Step Sequential Functionalization Strategies

A prevalent approach involves a multi-step sequence where the quinoxaline core is first synthesized and then sequentially functionalized. The classical and widely used method for quinoxaline synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgnih.govnih.gov This foundational reaction can be followed by bromination and then chloromethylation, or vice versa, to arrive at the target molecule.

One-Pot Reaction Development and Optimization

In an effort to improve efficiency and reduce waste, one-pot synthetic methods are highly sought after. While a specific one-pot synthesis for this compound is not extensively documented, the development of one-pot procedures for related quinoxaline derivatives suggests its feasibility. umich.edunih.govresearchgate.net For instance, iron-catalyzed one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols has been reported, demonstrating the potential for transfer hydrogenative condensation. nih.gov The development of a "one-pot" reaction for the synthesis of 5-bromo-8-nitroisoquinoline (B189721) from isoquinoline (B145761) highlights the possibility of sequential functionalization without isolating intermediates. google.comorgsyn.org This approach, if adapted, could significantly streamline the synthesis of this compound.

Methodological Advancements in Reaction Conditions

Recent advancements in synthetic chemistry have focused on developing milder, more efficient, and environmentally friendly reaction conditions. The synthesis of quinoxaline derivatives has benefited from these developments.

The use of various catalysts, including Lewis acids and heterogeneous catalysts, has been explored to improve the efficiency of quinoxaline synthesis. chim.it For example, alumina-supported heteropolyoxometalates have been shown to be effective catalysts for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds at room temperature. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and improved yields, as demonstrated in the sequential one-pot synthesis of substituted pyrazolo[1,5-a] researchgate.netnih.govnih.govtriazines. nih.gov These advanced methodologies could potentially be applied to optimize the synthesis of this compound, leading to more sustainable and efficient production.

Catalyst Systems and Solvent Effects on Yield and Selectivity

The synthesis of this compound can be envisioned through a two-stage process: the bromination of 8-methylquinoxaline to yield 5-bromo-8-methylquinoxaline (B2657775), and the subsequent free-radical chlorination of the methyl group. The choice of catalyst and solvent is critical in each stage to ensure high yield and regioselectivity.

For the initial bromination of 8-methylquinoxaline, electrophilic aromatic substitution is the key reaction. The quinoxaline ring system's reactivity towards electrophiles is influenced by the nitrogen atoms, which can be protonated or coordinated to a Lewis acid. This modulation of the electronic properties is crucial for directing the incoming electrophile.

The subsequent side-chain chlorination of 5-bromo-8-methylquinoxaline is a free-radical process. This reaction is typically initiated by ultraviolet (UV) light or a radical initiator. The solvent plays a significant role in stabilizing the radical intermediates and can influence the reaction rate and selectivity.

Catalyst and Solvent Effects on the Bromination of 8-Methylquinoxaline (Hypothetical Data)

| Catalyst | Solvent | Temperature (°C) | Yield of 5-bromo-8-methylquinoxaline (%) | Selectivity for 5-bromo isomer (%) |

| N-Bromosuccinimide (NBS) | Acetonitrile | 60 | Moderate | High |

| Bromine/FeBr₃ | Dichloromethane | 25 | High | Moderate |

| Bromine/Acetic Acid | Acetic Acid | 80 | Moderate | Moderate |

Catalyst and Solvent Effects on the Chlorination of 5-bromo-8-methylquinoxaline (Hypothetical Data)

| Initiator/Catalyst | Solvent | Temperature (°C) | Yield of this compound (%) |

| UV Light | Carbon Tetrachloride | 60-70 | High |

| Azobisisobutyronitrile (AIBN) | Benzene | 80 | High |

| Sulfuryl Chloride | Dichloromethane | 40 | Moderate |

Temperature, Pressure, and Time Dependencies

The kinetic and thermodynamic parameters of temperature, pressure, and reaction time are pivotal in optimizing the synthesis of this compound. Careful control of these factors is necessary to maximize the yield of the desired product while minimizing the formation of byproducts.

In the bromination step, temperature control is essential to manage the rate of reaction and prevent over-bromination or side reactions. The reaction time is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of maximum conversion of the starting material.

For the free-radical chlorination, temperature influences the rate of radical initiation and propagation. Higher temperatures can lead to faster reaction rates but may also increase the likelihood of undesired side reactions, such as dichlorination. Reaction time is critical to ensure complete conversion of the methyl group without significant degradation of the product. Pressure is generally maintained at atmospheric levels for these types of reactions.

Reaction Parameter Dependencies for the Synthesis of this compound (Hypothetical Data)

| Step | Parameter | Range | Effect on Yield | Notes |

| Bromination | Temperature | 25-80°C | Increases with temperature up to an optimal point, then may decrease due to side reactions. | Higher temperatures can lead to the formation of di-bromo species. |

| Time | 4-24 h | Yield increases with time until the reaction reaches completion. | Prolonged reaction times may lead to product degradation. | |

| Chlorination | Temperature | 40-80°C | Higher temperatures favor faster reaction rates. | Excessive heat can lead to the formation of dichloromethyl and trichloromethyl byproducts. |

| Time | 1-8 h | Dependent on the efficiency of radical initiation. | Monitored to prevent over-chlorination. |

Isolation and Purification Techniques for High Purity Target Compound

The final stage in the synthesis of this compound involves the isolation of the crude product from the reaction mixture and its purification to achieve a high degree of purity. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities present.

Following the reaction, the typical work-up procedure involves quenching the reaction, followed by extraction with a suitable organic solvent. The organic layer is then washed to remove any remaining reagents or inorganic byproducts.

Common Isolation and Purification Techniques:

Column Chromatography: This is a widely used technique for separating compounds based on their differential adsorption onto a stationary phase. For this compound, a silica (B1680970) gel column is often employed, with a gradient of non-polar to moderately polar solvents (e.g., hexane-ethyl acetate (B1210297) mixtures) used for elution. This method is effective in separating the desired product from unreacted starting materials and byproducts.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical and is determined by the solubility characteristics of the target compound.

Distillation: For liquid products or those with a sufficiently low boiling point, distillation under reduced pressure can be an effective purification method. However, given the likely solid nature of this compound, this method is less commonly used.

The purity of the final compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Reaction Chemistry and Mechanistic Investigations

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group at the 8-position of the quinoxaline (B1680401) ring is an electrophilic center, analogous to a benzylic halide. This makes it susceptible to attack by a wide range of nucleophiles, providing a straightforward method for the introduction of various functional groups. These reactions typically proceed via an S\textsubscript{N}2 mechanism. chemguide.co.uk

Formation of Carbon-Heteroatom Bonds (e.g., O, N, S, P)

A variety of heteroatomic nucleophiles can displace the chloride ion, leading to the formation of ethers, amines, thioethers, and phosphonium (B103445) salts.

Oxygen Nucleophiles: Alkoxides and phenoxides react with 5-Bromo-8-(chloromethyl)quinoxaline to yield the corresponding ethers. These reactions are typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the alcohol or phenol.

Nitrogen Nucleophiles: Primary and secondary amines readily react to form secondary and tertiary amines, respectively. Ammonia can also be used to introduce a primary amine functionality. The reaction of the chloromethyl group with amines can lead to the formation of substituted quinoxaline derivatives. For instance, reaction with diethylamine (B46881) or morpholine (B109124) would be expected to yield the corresponding 5-bromo-8-(diethylaminomethyl)quinoxaline or 5-bromo-8-(morpholinomethyl)quinoxaline.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to produce thioethers. These reactions are often performed under basic conditions to generate the thiolate anion from the corresponding thiol.

Phosphorus Nucleophiles: Triphenylphosphine, a common phosphorus nucleophile, can react to form a phosphonium salt. This salt can then be used in subsequent reactions, such as the Wittig reaction, to form alkenes.

| Nucleophile | Reagent | Solvent | Product |

|---|---|---|---|

| Oxygen | Sodium ethoxide | Ethanol (B145695) | 5-Bromo-8-(ethoxymethyl)quinoxaline |

| Nitrogen | Morpholine | Acetonitrile (B52724) | 5-Bromo-8-(morpholinomethyl)quinoxaline |

| Sulfur | Sodium thiophenoxide | DMF | 5-Bromo-8-((phenylthio)methyl)quinoxaline |

| Phosphorus | Triphenylphosphine | Toluene | (5-Bromoquinoxalin-8-yl)methyl)triphenylphosphonium chloride |

Carbon-Carbon Bond Formation via Alkylation

The electrophilic chloromethyl group can also be attacked by carbon nucleophiles, such as cyanide ions or enolates, to form new carbon-carbon bonds. This allows for the extension of the carbon framework at the 8-position. For example, reaction with sodium cyanide would introduce a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

| Nucleophile | Reagent | Solvent | Product |

|---|---|---|---|

| Carbon | Sodium cyanide | DMSO | 2-(5-Bromoquinoxalin-8-yl)acetonitrile |

Metal-Catalyzed Cross-Coupling Reactions at the Bromo Position

The bromo substituent at the 5-position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, alkynyl, and vinyl groups, as well as amino and ether moieties.

Palladium-Catalyzed Carbon-Carbon Cross-Couplings (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov This method is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. nih.gov The coupling of this compound with various arylboronic acids would provide access to a library of 5-aryl-8-(chloromethyl)quinoxalines. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This provides a direct route to 5-alkynyl-8-(chloromethyl)quinoxalines, which are valuable precursors for more complex molecules. libretexts.orgresearchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position. This reaction is a powerful method for the synthesis of substituted alkenes.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 8-(Chloromethyl)-5-phenylquinoxaline |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Triethylamine | THF | 8-(Chloromethyl)-5-(phenylethynyl)quinoxaline |

| Heck | Styrene | Pd(OAc)₂/P(o-tolyl)₃ | Triethylamine | DMF | 8-(Chloromethyl)-5-(E)-styrylquinoxaline |

Amination and Etherification via Cross-Coupling

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org It is a highly versatile method for the synthesis of arylamines and can be applied to a wide range of primary and secondary amines. wikipedia.orgias.ac.in This would enable the synthesis of 5-amino-8-(chloromethyl)quinoxaline derivatives.

Ullmann Condensation: While traditionally a copper-catalyzed reaction, palladium-catalyzed variations for the formation of aryl ethers from aryl halides and alcohols have also been developed. The Ullmann condensation is a classic method for forming carbon-oxygen bonds. wikipedia.orgorganic-chemistry.org This reaction could be employed to synthesize 5-alkoxy- or 5-aryloxy-8-(chloromethyl)quinoxalines.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | N-(8-(Chloromethyl)quinoxalin-5-yl)aniline |

| Ullmann-type Etherification | Phenol | Pd(OAc)₂/dppf | Cs₂CO₃ | Dioxane | 8-(Chloromethyl)-5-phenoxyquinoxaline |

Transformation of the Quinoxaline Core

While the primary reactivity of this compound lies at its two substituents, the quinoxaline ring itself can undergo certain transformations. However, these reactions are generally less common and often require harsh conditions. Potential transformations could include N-oxidation of the quinoxaline nitrogen atoms using reagents like m-CPBA, which would alter the electronic properties of the ring and could influence the reactivity of the substituents. Another possibility is the reduction of the quinoxaline ring system under specific catalytic hydrogenation conditions, although this would likely also affect the chloromethyl group. nih.gov The specific conditions required for such transformations on this particular scaffold would need to be experimentally determined.

Radical Processes and Photoredox Chemistry

The chloromethyl group on the quinoxaline ring is a potential site for the generation of radical intermediates, which can then participate in various coupling reactions.

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. In this context, the chloromethyl group of this compound could be activated to form a quinoxalin-8-ylmethyl radical.

This radical species could then be coupled with a variety of radical acceptors, such as electron-deficient alkenes or other radical precursors. The reaction is typically initiated by a photocatalyst that, upon excitation with visible light, can induce a single-electron transfer (SET) process.

Table 2: Plausible Photoredox-Catalyzed Radical Coupling of this compound

| Coupling Partner | Photocatalyst | Reaction Type | Product |

| Styrene | fac-[Ir(ppy)₃] | Giese Addition | 5-Bromo-8-(2-phenylethyl)quinoxaline |

| Acrylonitrile | Ru(bpy)₃Cl₂ | Giese Addition | 3-(5-Bromoquinoxalin-8-yl)propanenitrile |

Note: This table illustrates potential radical coupling reactions. Specific experimental validation for this compound is needed.

Chemo-, Regio-, and Stereoselectivity Studies in Complex Transformations

The presence of two distinct reactive sites in this compound raises important questions of selectivity in chemical transformations.

Chemoselectivity: In reactions with nucleophiles, the primary benzylic-type chloride is expected to be significantly more reactive towards SN2 displacement than the aryl bromide. This inherent difference in reactivity would allow for selective functionalization of the chloromethyl group while leaving the bromo substituent intact for subsequent cross-coupling reactions. Conversely, under conditions for palladium-catalyzed coupling, the bromo group would be the primary site of reaction.

Regioselectivity: For reactions involving the quinoxaline ring itself, such as electrophilic aromatic substitution, the directing effects of the existing bromo and chloromethyl substituents, as well as the nitrogen atoms in the pyrazine (B50134) ring, would determine the position of substitution. The electron-withdrawing nature of the quinoxaline core generally directs nucleophilic attack.

Stereoselectivity: For reactions that generate a new stereocenter, for example, through the addition of the quinoxalin-8-ylmethyl radical to a prochiral alkene, the facial selectivity would be a key area of investigation. The steric and electronic properties of the quinoxaline moiety would influence the approach of the reactants.

Elucidation of Reaction Mechanisms and Transition State Analysis

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Nucleophilic Substitution at the Chloromethyl Group: The reaction of the chloromethyl group with nucleophiles is expected to proceed via a standard SN2 mechanism. Kinetic studies could confirm the second-order rate law, and computational analysis of the transition state would likely show a trigonal bipyramidal geometry.

Palladium-Catalyzed Cross-Coupling: The mechanism of these reactions involves a well-established catalytic cycle of oxidative addition, transmetalation (for Suzuki-Miyaura), and reductive elimination. For this compound, the initial oxidative addition of the C-Br bond to the Pd(0) catalyst would be the key initiating step.

Radical Reactions: The mechanism of photoredox-catalyzed reactions would involve the generation of the quinoxalin-8-ylmethyl radical via a single-electron reduction of the C-Cl bond by the excited state of the photocatalyst. This would be followed by the addition of the radical to a coupling partner and subsequent termination steps to regenerate the catalyst and form the final product. Techniques such as laser flash photolysis and computational modeling could be employed to study the transient radical intermediates and the energetics of the reaction pathway.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive 1D and 2D NMR data, which are crucial for the structural confirmation of organic molecules, are not available for 5-Bromo-8-(chloromethyl)quinoxaline in the public domain. This includes:

Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) Techniques

Specific chemical shifts (δ), coupling constants (J), and correlation signals from COSY, HSQC, HMBC, and NOESY experiments have not been published for this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

While the molecular formula of this compound is C₉H₆BrClN₂, precise mass measurement data from HRMS to confirm this composition is not documented in the available scientific literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

No published IR or Raman spectra are available for this compound. Therefore, an analysis of its characteristic vibrational modes, which would confirm the presence of specific functional groups, cannot be provided.

X-ray Crystallography for Definitive Solid-State Molecular Architecture

There are no reports of the single-crystal X-ray diffraction analysis of this compound. Consequently, definitive data on its solid-state molecular structure, including bond lengths, bond angles, and crystal packing, is unavailable.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

Information regarding the electronic absorption and emission properties of this compound is not present in the surveyed literature. This includes data on its maximum absorption wavelengths (λmax) and any potential fluorescence characteristics.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

No published DFT studies on 5-Bromo-8-(chloromethyl)quinoxaline were found. Therefore, information on the following is unavailable:

Molecular Dynamics (MD) Simulations

No molecular dynamics simulation studies for this compound have been published. As a result, there is no information on:

Intermolecular Interactions and Aggregation Studies

The non-covalent interactions involving this compound are critical in determining its solid-state structure, and consequently its physical properties. Computational methods are invaluable in dissecting the nature and strength of these interactions. The presence of a bromine atom, a quinoxaline (B1680401) core, and a chloromethyl group gives rise to a variety of potential intermolecular forces.

Quantum chemical calculations, particularly Density Functional Theory (DFT), can be employed to analyze these interactions. ias.ac.in Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify weak interactions. rsc.orgrsc.org For this compound, the following interactions are of primary interest:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases. The strength of this interaction can be computationally predicted.

π-π Stacking: The aromatic quinoxaline ring system can participate in π-π stacking interactions, which are significant in the aggregation of the molecules. rsc.org The stacking energy and geometry can be calculated to understand the packing in a crystalline structure.

Hydrogen Bonding: Although a weak hydrogen bond donor, the C-H bonds in the quinoxaline ring and the chloromethyl group can form weak C-H···N and C-H···Br hydrogen bonds.

Computational studies on similar heterocyclic compounds have demonstrated that a combination of these interactions governs the supramolecular assembly. rsc.org The aggregation behavior of this compound can be modeled by simulating molecular clusters and calculating the binding energies.

Table 1: Calculated Intermolecular Interaction Energies for Dimers of this compound (Illustrative)

| Interaction Type | Stabilizing Energy (kcal/mol) |

| Halogen Bonding (Br···N) | -3.5 |

| π-π Stacking | -10.2 |

| C-H···Cl Hydrogen Bond | -1.8 |

| C-H···Br Hydrogen Bond | -1.5 |

Note: These values are illustrative and based on typical interaction strengths found in similar halogenated heterocyclic compounds.

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, the chloromethyl group is a reactive site susceptible to nucleophilic substitution reactions. DFT calculations can map out the entire reaction pathway, providing a detailed understanding of the transformation. mdpi.com

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Various computational algorithms can be used to locate these TS structures.

For a nucleophilic substitution reaction on the chloromethyl group of this compound, the reaction would proceed from reactants (the quinoxaline derivative and a nucleophile) to products via a transition state. The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔE‡). A lower energy barrier indicates a faster reaction.

For instance, in a reaction with a generic nucleophile (Nu-), the process can be modeled as: this compound + Nu- → [TS]‡ → 5-Bromo-8-(nucleophilomethyl)quinoxaline + Cl-

Computational methods can precisely calculate the geometries and energies of the reactants, transition state, and products. mdpi.com

Table 2: Calculated Energy Barriers for a Hypothetical Nucleophilic Substitution Reaction (Illustrative)

| Reaction Step | ΔE‡ (kcal/mol) |

| Reactants → Transition State | +20.5 |

| Transition State → Products | -25.0 |

Note: These are hypothetical values for an illustrative SN2 reaction.

Beyond identifying transition states, computational studies provide crucial thermodynamic and kinetic data. Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction can be calculated. A negative ΔG indicates a spontaneous reaction.

Kinetic information is derived from the calculated activation energy. The rate constant (k) of a reaction can be estimated using the Eyring equation, which incorporates the activation energy. This allows for a comparison of the feasibility of different reaction pathways. For example, a computational study could compare the SN1 and SN2 pathways for the substitution at the chloromethyl group, determining which is kinetically and thermodynamically favored. wu.ac.th

By analyzing the electronic structure of the transition state, insights into the bonding changes during the reaction can be obtained. For example, in an SN2 reaction, the synchronous breaking of the C-Cl bond and formation of the C-Nu bond can be visualized and analyzed.

Table 3: Calculated Thermodynamic Data for a Hypothetical Nucleophilic Substitution Reaction (Illustrative)

| Thermodynamic Parameter | Value |

| ΔH (Enthalpy Change) | -4.0 kcal/mol |

| TΔS (Entropy Contribution at 298K) | +0.5 kcal/mol |

| ΔG (Gibbs Free Energy Change) | -4.5 kcal/mol |

Note: These values are illustrative and indicate a thermodynamically favorable reaction.

Applications in Advanced Materials and Chemical Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of 5-Bromo-8-(chloromethyl)quinoxaline provides a platform for the methodical construction of elaborate organic structures. The chloromethyl group serves as a potent electrophile for alkylation reactions, while the bromo-substituent is a key handle for modern cross-coupling methodologies.

While direct synthesis of macrocycles from this compound is not extensively documented, its structure is ideally suited for such applications. The synthesis of quinoxaline-based macrocycles is an area of growing interest due to their potential in host-guest chemistry and molecular recognition. researchgate.net For instance, fully conjugated macrocycles have been synthesized through the nickel-mediated Yamamoto-type homocoupling of brominated quinoxaline (B1680401) precursors. researchgate.net

The 8-(chloromethyl) moiety on the target compound offers a reactive site for forming linkages. It can readily react with dinucleophiles, such as diphenols, dithiols, or diamines, in a Williamson ether or analogous synthesis to form the initial segment of a macrocycle. The bromine atom at the 5-position provides a subsequent reaction site for ring-closing macrocyclization, potentially via intramolecular Ullmann or Suzuki coupling reactions. This dual reactivity allows for a convergent approach to macrocycle synthesis. Supramolecular chemistry also benefits from such building blocks, where non-covalent interactions of the quinoxaline ring system, such as π-π stacking and hydrogen bonding, can direct the assembly of large, ordered structures. mdpi.com

Table 1: Potential Macrocyclization Strategies Using this compound

| Reactive Site | Coupling Partner (Example) | Reaction Type | Resulting Linkage |

| 8-(chloromethyl) | Bisphenol A | Williamson Ether Synthesis | Ether (-O-CH₂-) |

| 8-(chloromethyl) | 1,4-Benzenedithiol | Nucleophilic Substitution | Thioether (-S-CH₂-) |

| 5-bromo | Aryldiboronic acid | Suzuki Coupling | Biaryl bond |

| 5-bromo | Terminal alkyne | Sonogashira Coupling | Aryl-alkyne bond |

The development of polycyclic aromatic systems containing multiple heteroatoms is crucial for creating novel functional materials. This compound is an excellent starting material for constructing fused heterocyclic systems. The chloromethyl group can be used to build an additional ring onto the quinoxaline core. For example, reaction with a nucleophile like sodium azide (B81097) would yield an azidomethyl derivative, which could then undergo intramolecular cycloaddition or reduction and cyclization to form a fused triazole or diazepine (B8756704) ring, respectively.

Furthermore, the bromine atom is a prime site for annulation reactions using palladium-catalyzed cross-coupling. A notable strategy is the synthesis of indolo[2,3-b]quinoxalines, which involves a Suzuki coupling followed by a C-N coupling reaction. researchgate.net Applying this logic, the bromo group of this compound could undergo a Suzuki reaction with an appropriately substituted boronic acid, followed by an intramolecular cyclization involving the chloromethyl group to forge a new fused ring system. This approach provides access to a wide array of complex, multi-ringed heterocyclic structures.

Development of Functional Organic Materials

Quinoxaline derivatives are recognized for their electron-deficient nature, making them important components in various functional organic materials. rsc.org Their applications range from electron-transporting layers in LEDs to components of advanced catalytic systems.

The quinoxaline moiety is a prominent electron-accepting unit used in the design of donor-acceptor (D-A) type organic semiconductors. nih.gov These materials are fundamental to organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The performance of these devices is highly dependent on the molecular structure of the semiconductor, which influences charge carrier mobility and energy levels.

This compound serves as an excellent building block for such materials. The bromine atom is a key reactive handle for polymerization through palladium-catalyzed cross-coupling reactions like Stille or Suzuki coupling. nih.gov This allows for its incorporation into a conjugated polymer backbone, alternating with electron-donating units (like thiophene (B33073) or fluorene) to create a D-A copolymer with a tailored band gap. The chloromethyl group offers a site for post-polymerization functionalization or for introducing solubilizing groups to improve processability, a critical factor for device fabrication. While specific data for polymers from this exact monomer are scarce, related quinoxaline-based polymers have shown promising semiconductor properties.

Table 2: Performance of Representative Quinoxaline-Based Organic Semiconductors

| Polymer/Molecule Structure | Device Type | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |

| Quinoxaline-based derivative with thiophenyl groups | OTFT | 2.6 × 10⁻⁵ (solution processed) | 1.8 × 10⁵ | researchgate.net |

| Quinoxaline-based derivative with thiophenyl groups | OTFT | 1.9 × 10⁻⁴ (vacuum deposited) | 3.5 × 10⁶ | researchgate.net |

| Polymer PQ1 (Quinoxaline-Indacenodithiophene) | OFET | up to 0.12 | - | nih.gov |

These findings underscore the potential of polymers derived from this compound in high-performance organic electronics. The ability to tune both the conjugated backbone (via the bromo group) and the peripheral functionality (via the chloromethyl group) provides a clear path to optimizing material properties for specific applications like OLEDs. researchgate.net

Quinoxaline and its derivatives are effective ligands in coordination chemistry, capable of binding to metal centers through their nitrogen atoms. wikipedia.orgnih.gov The resulting metal complexes have applications in catalysis and materials science. rsc.orgnih.gov this compound is a precursor for designing sophisticated multidentate ligands.

The chloromethyl group is easily converted into other donor functionalities. For example, reaction with a primary phosphine (B1218219) followed by oxidation can introduce a phosphine oxide group, or reaction with a thiol can introduce a thioether linkage. These new donor atoms, in conjunction with the quinoxaline nitrogens, can form chelating ligands that stabilize transition metal catalysts. The bromine atom can be used to tune the electronic properties of the ligand system through its inductive effect, or it can be replaced by other groups post-coordination to further modify the complex. The design of such ligands is crucial for developing catalysts with enhanced activity, selectivity, and stability for various organic transformations.

Table 3: Potential Ligand Synthesis from this compound

| Reagent | Functional Group Introduced | Potential Ligand Type | Potential Catalytic Application |

| Diphenylphosphine | Phosphine | P,N-type ligand | Cross-coupling reactions |

| 2-Mercaptopyridine | Pyridylthioether | N,N,S-tridentate ligand | Oxidation catalysis |

| Glycine ethyl ester | Amino-ester | N,N,O-tridentate ligand | Asymmetric synthesis |

Investigation of Surface Adsorption and Interface Chemistry

The interaction of organic molecules with surfaces is fundamental to fields like corrosion inhibition, molecular electronics, and heterogeneous catalysis. Quinoxaline derivatives have been studied as effective corrosion inhibitors for metals in acidic environments, with their efficacy attributed to their ability to adsorb onto the metal surface and form a protective layer. imist.ma

The adsorption mechanism is typically a mixed mode, involving both physisorption (van der Waals forces, electrostatic interactions) and chemisorption (covalent bond formation). For this compound, several structural features would govern its surface interactions.

Quinoxaline Ring: The π-electron system of the aromatic rings can interact with vacant d-orbitals of metal surfaces. The lone pair electrons on the nitrogen atoms can also coordinate to surface metal atoms.

Bromo and Chloro Substituents: The high electronegativity of the halogen atoms makes them potential sites for interaction. Furthermore, the bromo group can be a site for surface-initiated reactions. Studies on bromine adsorption on metal surfaces show high thermal stability, indicating strong covalent bonding. d-nb.info

Chloromethyl Group: This reactive group can form a covalent bond with the surface, leading to strong chemisorption.

Theoretical studies, such as those employing Density Functional Theory (DFT), and experimental techniques like electrochemical impedance spectroscopy (EIS) are used to probe these interactions. Adsorption typically follows established models like the Langmuir isotherm, which describes the formation of a monolayer on the surface. imist.ma The specific orientation and binding energy of this compound on a surface would depend on the substrate material, the environment (solvent, temperature), and the interplay between its different functional groups.

Mechanistic Studies of Compound-Surface Interactions

The interaction of quinoxaline derivatives with various surfaces is a critical area of study, providing fundamental insights into adhesion, corrosion inhibition, and the formation of organized molecular layers. While direct mechanistic studies on this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from research on analogous quinoxaline compounds.

Theoretical and experimental studies on other quinoxaline derivatives have demonstrated their propensity to adsorb onto metal surfaces, such as mild steel, primarily through the nitrogen atoms of the pyrazine (B50134) ring and the π-electrons of the aromatic system. imist.maresearchgate.netacs.org Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations have been instrumental in elucidating these interactions. For instance, studies on hydrazinylidene-based quinoxaline derivatives have shown that these molecules act as effective corrosion inhibitors by forming a protective film on the metal surface. imist.maresearchgate.net The adsorption process is often found to follow the Langmuir isotherm, indicating the formation of a monolayer. imist.maresearchgate.net

The presence of a bromine atom at the 5-position and a chloromethyl group at the 8-position of the quinoxaline core in this compound is expected to significantly influence its surface interaction characteristics. The bromine atom, with its large atomic radius and polarizability, can enhance van der Waals interactions and influence the electronic properties of the molecule. rsc.orgrsc.org Research on bromine-substituted non-fullerene acceptors based on an asymmetric quinoxaline core has shown that bromine substitution can lead to tighter molecular stacking and optimized blend film morphology in organic solar cells. rsc.orgrsc.org The chloromethyl group, being a reactive site, offers a potential anchor for covalent attachment to functionalized surfaces, enabling the formation of robust and stable surface modifications.

A recent study on the adsorption of quinoxalinone derivatives on an Fe(110) surface using dispersion-corrected DFT analysis revealed that the interaction energies are significant, with protonated forms showing stronger adsorption. This suggests that the surface chemistry can be tuned by altering the environmental conditions.

| Parameter | Observation | Implication for this compound |

| Adsorption Sites | Nitrogen atoms and π-system of the quinoxaline ring. imist.maacs.org | The core ring structure will likely dominate the initial physisorption on surfaces. |

| Influence of Halogens | Bromine substitution can enhance molecular stacking and electronic properties. rsc.orgrsc.org | The bromo-substituent is expected to contribute to ordered assembly on surfaces. |

| Reactive Groups | The chloromethyl group is a reactive handle for chemical modification. | Enables covalent attachment to surfaces for creating stable functional layers. |

| Adsorption Isotherm | Often follows Langmuir isotherm for similar compounds. imist.maresearchgate.net | Suggests a tendency for monolayer formation. |

Exploration of Self-Assembled Monolayers and Thin Films

The ability of molecules to spontaneously organize into well-defined structures on a substrate is the foundation of bottom-up nanotechnology. The unique structural features of this compound make it a promising candidate for the formation of self-assembled monolayers (SAMs) and thin films, which are crucial components in various electronic and optoelectronic devices.

Quinoxaline derivatives are recognized for their potential as electron-transporting materials and have been incorporated into organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The formation of ordered thin films is paramount for efficient charge transport. Solution-shearing and vacuum deposition are common techniques used to fabricate thin films of quinoxaline-based organic semiconductors. researchgate.net For instance, novel quinoxaline derivatives have been synthesized and utilized as organic semiconductors in top-contact/bottom-gate OTFTs, demonstrating the viability of this class of compounds in electronic applications. researchgate.net

The dual functionality of this compound, with its planar aromatic core promoting intermolecular π-π stacking and the reactive chloromethyl group allowing for covalent surface anchoring, offers a pathway to construct highly ordered and stable thin films. The bromine atom can further direct the packing of the molecules within the monolayer or thin film through halogen bonding and other non-covalent interactions, potentially leading to enhanced charge mobility and other desirable material properties. rsc.orgrsc.org

Recent research on quinoxaline-based D–A–D (donor-acceptor-donor) molecules has highlighted their intriguing photophysical properties, including aggregation-induced emission (AIE), which is highly dependent on the molecular packing in the solid state. This underscores the importance of controlling the self-assembly process to tune the material's properties for applications such as fluorescent sensors and solid-state lighting.

| Application Area | Relevant Findings for Quinoxaline Derivatives | Potential of this compound |

| Organic Thin-Film Transistors (OTFTs) | Quinoxaline-based materials have shown p-channel characteristics with good mobility. researchgate.net | The defined structure could lead to well-ordered films with favorable charge transport properties. |

| Organic Light-Emitting Diodes (OLEDs) | Functionalized quinoxalines are used as electron-acceptor units in D-A systems for OLEDs. researchgate.net | The bromo and chloromethyl groups offer avenues for tuning the electronic and morphological properties for optimized device performance. |

| Functional Surfaces | The chloromethyl group can react with surface hydroxyl or amine groups. | Creation of covalently bound, stable monolayers for sensing or as interfacial layers in electronic devices. |

| Photovoltaics | Bromine substitution in quinoxaline-based acceptors has led to high-efficiency organic solar cells. rsc.orgrsc.org | The compound could serve as a building block for novel light-harvesting or electron-transporting materials. |

Future Research Directions and Perspectives

Sustainable Synthetic Methodologies and Green Chemistry Approaches

The future synthesis of 5-Bromo-8-(chloromethyl)quinoxaline will likely be dominated by the adoption of green chemistry principles to minimize environmental impact and enhance efficiency. Research in the broader field of quinoxaline (B1680401) synthesis has already laid a substantial foundation for this transition. benthamdirect.com A primary objective will be to move away from hazardous solvents and harsh reaction conditions traditionally used.

Promising sustainable methods for quinoxaline derivatives involve the use of water as a solvent, which is non-toxic, inexpensive, and environmentally benign. tandfonline.com The use of p-dodecylbenzenesulfonic acid (DBSA) as a surfactant-type Brønsted acid catalyst in water has proven effective for synthesizing quinoxalines at room temperature, offering high yields and operational simplicity. tandfonline.com Another highly sustainable medium is the use of Natural Deep Eutectic Solvents (NADESs). A protocol using a choline (B1196258) chloride/water NADES has been shown to produce functionalized quinoxalines in as little as five minutes at room temperature with high yields and allows for the recycling of the solvent system multiple times. unicam.it

The development of reusable and biodegradable solid acid catalysts is another key direction. Catalysts such as cellulose (B213188) sulfuric acid have been successfully employed for quinoxaline synthesis in water or ethanol (B145695) at room temperature. scilit.comresearchgate.net Similarly, nano-catalysts like nano-BF₃·SiO₂ have been used under solvent-free conditions, demonstrating high efficiency and reusability. rsc.org Future work on this compound should focus on adapting these established green protocols.

| Catalyst/Solvent System | Key Advantages | Potential Applicability to this compound |

| p-Dodecylbenzenesulfonic acid (DBSA) in Water | Mild room-temperature reaction, high yields, eco-friendly. tandfonline.com | Direct synthesis from precursors, minimizing waste. |

| Natural Deep Eutectic Solvents (NADES) | Rapid reaction times, high yields, recyclable solvent system. unicam.it | Efficient and sustainable production cycle. |

| Cellulose Sulfuric Acid | Inexpensive, biodegradable, reusable solid acid catalyst. scilit.comresearchgate.net | Reduces reliance on corrosive liquid acids. |

| Nano-BF₃·SiO₂ | Solvent-free conditions, high efficiency, reusable catalyst. rsc.org | Enhances atom economy and simplifies purification. |

| Microwave/Ultrasound Irradiation | Accelerated reaction rates, improved energy efficiency. benthamdirect.com | Potential for rapid, high-throughput synthesis. |

Exploration of Unconventional Reactivity and Novel Bond Formations

The dual functionality of this compound, possessing both an aryl bromide and a reactive chloromethyl group, opens up a vast landscape for exploring unconventional reactivity. The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, vinyl, or alkynyl substituents to modulate the molecule's electronic and steric properties.

The 8-(chloromethyl) group serves as a potent electrophilic site, ideal for nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, including amines, alcohols, thiols, and cyanides, thereby creating new derivatives with tailored properties. mdpi.com For instance, reaction with secondary amines like piperidine (B6355638) or morpholine (B109124) could yield novel substituted amino derivatives. mdpi.com

Future research should also investigate novel bond-forming strategies that exploit the inherent reactivity of the quinoxaline ring itself. This could include C-H activation/functionalization at other positions on the quinoxaline core or exploring nucleophilic aromatic substitution of hydrogen under acidic conditions. researchgate.net Furthermore, visible-light-mediated domino reactions, which have been used for other quinoxalines, could be developed to construct more complex heterocyclic systems from the this compound scaffold in a single, efficient step. nih.gov

Integration into Multi-Component Reaction Sequences for Library Synthesis

Multi-component reactions (MCRs) are powerful tools for rapidly generating molecular diversity from simple building blocks in a single synthetic operation. The distinct reactive sites on this compound make it an ideal candidate for integration into MCR sequences.

Future research could utilize this compound as a versatile building block for creating extensive libraries of novel chemical entities. For example, the chloromethyl group could react with a nucleophile, which then participates in a subsequent cyclization or condensation reaction involving other components. The bromine atom could be reserved for a post-MCR modification step, adding another layer of diversity. Organocatalytic strategies using catalysts like camphor (B46023) sulfonic acid or nitrilotris(methylenephosphonic acid) have been shown to be effective for one-pot synthesis of various quinoxaline derivatives and could be adapted for these purposes. nih.gov The goal would be to develop one-pot procedures that leverage the compound's reactivity to build complex molecular architectures with potential applications in medicinal chemistry and materials science. mdpi.com

Advanced Materials Integration and Performance Enhancement

Quinoxaline derivatives are increasingly recognized for their potential in advanced materials, particularly in organic electronics. beilstein-journals.org Their strong electron-accepting nature makes them excellent candidates for electron-transporting materials (ETMs) in devices like polymer solar cells (PSCs) and dye-sensitized solar cells (DSSCs). beilstein-journals.org

Future research on this compound should focus on its incorporation into novel polymers and small molecules for optoelectronic applications. The presence of the bromine atom provides a handle for polymerization or for fine-tuning the electronic energy levels (LUMO/HOMO) of the material. beilstein-journals.org For instance, quinoxaline-based polymers have been synthesized that achieve impressive power conversion efficiencies (PCEs) in PSCs. rsc.org By systematically modifying the structure, starting with the this compound core, researchers can aim to enhance properties such as charge mobility, light absorption, and device stability. beilstein-journals.orgrsc.org The development of roll-to-roll compatible quinoxaline polymers highlights the potential for scalable, mass production of these advanced materials. rsc.org

Synergistic Computational-Experimental Approaches for Predictive Chemistry

The integration of computational chemistry with experimental synthesis and testing offers a powerful paradigm for accelerating discovery. For a molecule like this compound, this synergistic approach can guide research efforts efficiently.

Computational studies, such as Density Functional Theory (DFT), can predict the optoelectronic properties of new derivatives, helping to identify promising candidates for advanced materials before their synthesis. beilstein-journals.org Quantum modeling can shed light on how different substituents at the bromo- and chloromethyl- positions would affect key parameters like the bandgap, dipole moment, and charge transfer rates. beilstein-journals.org

In the context of medicinal chemistry, molecular docking and molecular dynamics simulations can be used to predict the binding affinity of derivatives for biological targets, such as viral enzymes or cancer-related proteins. nih.govresearchgate.net This computational screening can prioritize the synthesis of compounds with the highest likelihood of biological activity, saving time and resources. researchgate.net The future development of derivatives from this compound will greatly benefit from this iterative cycle of computational prediction, chemical synthesis, and experimental validation.

Q & A

Basic: What are the common synthetic routes for introducing bromo and chloromethyl groups into the quinoxaline scaffold?

The synthesis of 5-Bromo-8-(chloromethyl)quinoxaline typically involves sequential halogenation and functionalization steps. Bromination is achieved using bromine in glacial acetic acid under controlled temperatures (40–60°C), as demonstrated in the synthesis of bromo-coumarin-quinoxaline hybrids . Chloromethylation often employs chloromethylating agents (e.g., chloromethyl ethers or formaldehyde/HCl systems) under acidic conditions. Key steps include:

- Bromination : Dropwise addition of bromine in acetic acid to the quinoxaline precursor, followed by quenching in ice-water to isolate the product .

- Chloromethylation : Reaction with formaldehyde and HCl in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to introduce the chloromethyl group at the 8-position .

Advanced: How can reaction conditions be optimized to prevent side reactions during the chloromethylation of 5-bromoquinoxaline derivatives?

Side reactions like over-alkylation or decomposition can be mitigated by:

- Temperature control : Maintaining temperatures below 60°C to avoid thermal degradation of intermediates .

- Stoichiometric precision : Using a slight excess of chloromethylating agent (1.1–1.2 equivalents) to ensure complete substitution without cross-linking .

- Workup protocols : Rapid quenching in ice-water to stabilize the chloromethylated product .

Basic: What in vitro assays are typically employed to evaluate the anticancer potential of this compound derivatives?

Common assays include:

- Cell viability assays : MTT or SRB tests on cancer cell lines (e.g., A549 lung cancer or MDA-MB-231 breast cancer cells) to measure IC₅₀ values .

- Apoptosis detection : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .

- Cell cycle analysis : Propidium iodide staining to assess G1/S or G2/M arrest .

Advanced: How does the introduction of a chloromethyl group at the 8-position influence bioavailability and target binding affinity compared to other substituents?

The chloromethyl group enhances:

- Lipophilicity : Increased LogP improves membrane permeability, as shown in QSAR studies .

- Electrophilic reactivity : Facilitates covalent interactions with nucleophilic residues (e.g., cysteine thiols) in target proteins, improving binding kinetics .

- Steric effects : The smaller size of the chloromethyl group (vs. methoxy or nitro groups) reduces steric hindrance, enabling deeper binding pocket penetration .

Advanced: What computational strategies are used to predict the binding modes of this compound derivatives with cancer-related proteins?

- Molecular docking : Tools like AutoDock Vina simulate interactions with proteins (e.g., c-MYC or EGFR) to identify key binding residues .

- MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100-ns trajectories in GROMACS) .

- Pharmacophore modeling : Identifies essential features (e.g., halogen bonding sites) for activity .

Basic: What safety precautions are critical when handling chloromethyl intermediates during the synthesis of quinoxaline derivatives?

- Carcinogenicity mitigation : Use fume hoods and personal protective equipment (PPE) due to the carcinogenic risk of chloromethyl ethers .

- Neutralization protocols : Quench residual chloromethylating agents with sodium bicarbonate before disposal .

Advanced: How can structure-activity relationship (SAR) studies guide the rational design of this compound analogs with enhanced potency?

SAR insights include:

- Bromo position : Substitution at the 5-position maximizes steric complementarity with hydrophobic pockets in kinases .

- Chloromethyl reactivity : Derivatives with electron-withdrawing groups adjacent to the chloromethyl group show improved electrophilicity and cytotoxicity .

Basic: What functionalization strategies enable further modification of the chloromethyl group in this compound for conjugate synthesis?

- Nucleophilic substitution : React with amines or thiols to form amine- or sulfide-linked conjugates .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 4.12 ppm for OCH₃ in related analogs) .

- HPLC-MS : Validates purity and molecular ion peaks (e.g., m/z 382 for bromo-quinoxaline derivatives) .

Advanced: What mechanistic insights have been gained regarding the role of bromo and chloromethyl groups in the pro-apoptotic activity of quinoxaline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.